molecular formula C6H10O3 B565615 4-Acetylbutyric Acid-d5 (Major) CAS No. 1246817-13-9

4-Acetylbutyric Acid-d5 (Major)

Cat. No.: B565615
CAS No.: 1246817-13-9
M. Wt: 135.174
InChI Key: MGTZCLMLSSAXLD-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylbutyric Acid-d5 (Major) is a stable isotope-labelled compound used in pharmaceutical research and development . It is a product formed by the Cyclohexan-1,3-dione Hydrolase enzyme .


Molecular Structure Analysis

The molecular formula of 4-Acetylbutyric Acid-d5 (Major) is C6H10O3 . The exact structure and other details might be available in specialized chemical databases or literature.


Physical and Chemical Properties Analysis

4-Acetylbutyric Acid-d5 (Major) is a pale yellow oil . It is soluble in Chloroform, Dioxane, and Ethyl Acetate .

Scientific Research Applications

Biotechnological Production and Applications

N-Acetyl-d-neuraminic acid Production

An efficient method for producing N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for many pharmaceutical drugs, utilized coupled bacterial cells with a temperature-induced system. This process offers a favorable alternative to natural product extraction and chemical synthesis for Neu5Ac, highlighting the potential for acetyl derivatives in enhancing biocatalytic processes (Zhang et al., 2010).

Environmental Science Applications

Herbicide Toxicity and Degradation

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has advanced rapidly, offering insights into the specific characteristics of its toxicity and mutagenicity. This study provides a comprehensive overview of global trends in 2,4-D research, indicating the importance of understanding the environmental impact of such chemicals and potentially the role acetyl derivatives could play in mitigating their effects (Zuanazzi et al., 2020).

Molecular Engineering for Green Technologies

Organic Sensitizers for Solar Cells

The development of novel unsymmetrical organic sensitizers for dye-sensitized solar cell applications showcases the potential of acetyl derivatives in enhancing renewable energy technologies. These sensitizers, designed at a molecular level, demonstrate high efficiency and offer insights into the electronic structure and excited states of the investigated species, underscoring the relevance of acetyl derivatives in sustainable energy solutions (Hagberg et al., 2008).

Safety and Hazards

The safety data sheet for 4-Acetylbutyric Acid suggests that it causes skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

It is often used in proteomics research , which suggests that it may interact with various proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets in a way that allows researchers to study protein structures and functions.

Result of Action

As a tool in proteomics research , it may be used to study the effects of various proteins or enzymes on cellular function.

Properties

IUPAC Name

4,4,6,6,6-pentadeuterio-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTZCLMLSSAXLD-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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